Cas no 898780-77-3 (3'-Methyl-2-(4-thiomethylphenyl)propiophenone)

3'-Methyl-2-(4-thiomethylphenyl)propiophenone is a specialized organic compound featuring a thiomethylphenyl group and a propiophenone backbone with a methyl substituent at the 3' position. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The thiomethyl group enhances its utility in cross-coupling reactions and sulfur-based transformations, while the ketone functionality allows for further derivatization. Its well-defined molecular architecture ensures consistent performance in complex synthetic pathways. The compound is typically characterized by high purity and stability, making it suitable for research and industrial applications requiring precise chemical building blocks. Proper handling and storage are recommended to maintain its integrity.
3'-Methyl-2-(4-thiomethylphenyl)propiophenone structure
898780-77-3 structure
Product Name:3'-Methyl-2-(4-thiomethylphenyl)propiophenone
CAS No:898780-77-3
MF:C17H18OS
MW:270.389223575592
CID:869434
PubChem ID:24725966
Update Time:2025-11-02

3'-Methyl-2-(4-thiomethylphenyl)propiophenone Chemical and Physical Properties

Names and Identifiers

    • 1-(3-methylphenyl)-3-(4-methylsulfanylphenyl)propan-1-one
    • 3'-Methyl-2-(4-thiomethylphenyl)propiophenone
    • 3'-METHYL-3-(4-METHYLTHIOPHENYL)PROPIOPHENONE
    • AKOS016021414
    • 898780-77-3
    • DTXSID70644359
    • 1-(3-Methylphenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one
    • MFCD07699941
    • MDL: MFCD07699941
    • Inchi: 1S/C17H18OS/c1-13-4-3-5-15(12-13)17(18)11-8-14-6-9-16(19-2)10-7-14/h3-7,9-10,12H,8,11H2,1-2H3
    • InChI Key: HZSMEWFOSVEYHX-UHFFFAOYSA-N
    • SMILES: S(C)C1C=CC(=CC=1)CCC(C1C=CC=C(C)C=1)=O

Computed Properties

  • Exact Mass: 270.10800
  • Monoisotopic Mass: 270.10783637g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 281
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 42.4Ų

Experimental Properties

  • PSA: 42.37000
  • LogP: 4.53240

3'-Methyl-2-(4-thiomethylphenyl)propiophenone Customs Data

  • HS CODE:2930909090
  • Customs Data:

    China Customs Code:

    2930909090

    Overview:

    2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

3'-Methyl-2-(4-thiomethylphenyl)propiophenone Pricemore >>

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Additional information on 3'-Methyl-2-(4-thiomethylphenyl)propiophenone

Comprehensive Guide to 3'-Methyl-2-(4-thiomethylphenyl)propiophenone (CAS No. 898780-77-3): Properties, Applications, and Market Insights

3'-Methyl-2-(4-thiomethylphenyl)propiophenone (CAS 898780-77-3) is a specialized organic compound gaining attention in pharmaceutical and material science research. This thiomethyl-substituted propiophenone derivative exhibits unique chemical properties that make it valuable for various synthetic applications. With the growing interest in sulfur-containing aromatic compounds, researchers are exploring its potential as a building block for drug discovery and functional materials.

The molecular structure of 3'-Methyl-2-(4-thiomethylphenyl)propiophenone features a propiophenone backbone with strategic substitutions at the 3' and 4 positions. The methyl group at the 3' position and the thiomethyl moiety at the para position of the second phenyl ring contribute to its distinct reactivity profile. These structural features are particularly relevant for researchers investigating structure-activity relationships in medicinal chemistry or developing novel photoactive materials.

Recent studies highlight the compound's potential in organic synthesis, where it serves as a versatile intermediate. The thiomethyl group offers opportunities for further functionalization through oxidation to sulfoxides or sulfones, or via nucleophilic substitution reactions. This adaptability makes 898780-77-3 particularly valuable for creating diverse chemical libraries in drug discovery programs. Pharmaceutical researchers are especially interested in its potential for developing targeted therapeutics with improved pharmacokinetic properties.

In material science applications, 3'-Methyl-2-(4-thiomethylphenyl)propiophenone has shown promise in the development of advanced organic semiconductors. The combination of its aromatic systems and sulfur heteroatom contributes to interesting electronic properties that could enhance charge transport in organic electronic devices. This aligns with current industry trends toward flexible electronics and sustainable materials.

The synthesis of CAS 898780-77-3 typically involves Friedel-Crafts acylation followed by selective methylation and thioether formation. Recent advancements in green chemistry have led to improved synthetic routes that reduce environmental impact while maintaining high yields. These developments are particularly relevant given the growing emphasis on sustainable chemical production in both academic and industrial settings.

Analytical characterization of 3'-Methyl-2-(4-thiomethylphenyl)propiophenone typically employs techniques such as NMR spectroscopy, mass spectrometry, and HPLC analysis. The compound's purity is crucial for research applications, with most commercial suppliers offering it at ≥95% purity. Proper storage conditions (typically under inert atmosphere at low temperatures) help maintain its stability over extended periods.

Market demand for thiomethyl-containing aromatic ketones like 898780-77-3 has been steadily increasing, driven by growth in pharmaceutical R&D and specialty chemicals. The compound's unique structural features make it particularly valuable for fragment-based drug discovery approaches. Several contract research organizations now include it in their building block collections for medicinal chemistry programs.

From a regulatory perspective, 3'-Methyl-2-(4-thiomethylphenyl)propiophenone is not currently classified as hazardous under major chemical inventories. However, researchers should always consult safety data sheets and follow standard laboratory precautions when handling this or any chemical substance. Proper personal protective equipment and ventilation are recommended during experimental work.

Future research directions for CAS 898780-77-3 may explore its potential in catalysis, as a ligand in transition metal complexes, or as a precursor for more complex heterocyclic systems. The growing interest in sulfur-containing pharmaceuticals (particularly in antimicrobial and anticancer research) suggests expanding applications for this compound class. Additionally, its photophysical properties warrant further investigation for potential optoelectronic applications.

For researchers sourcing 3'-Methyl-2-(4-thiomethylphenyl)propiophenone, it's important to verify the supplier's quality control processes and analytical documentation. Many manufacturers now provide detailed certificates of analysis and structural characterization data to support research reproducibility. Custom synthesis options are also available for projects requiring specific isotopic labeling or structural modifications of this versatile chemical building block.

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